molecular formula C7H8N2O2S B6259975 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1256097-94-5

2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B6259975
CAS No.: 1256097-94-5
M. Wt: 184.2
InChI Key:
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Description

2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties, which contribute to the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Comparison: 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs .

Properties

CAS No.

1256097-94-5

Molecular Formula

C7H8N2O2S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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